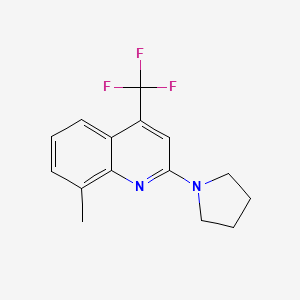
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it an ideal candidate for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, and it has a variety of biochemical and physiological effects that make it an ideal candidate for use in research. However, there are also limitations to the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be potential side effects associated with the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, which need to be further studied.
Direcciones Futuras
There are many future directions for research on 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline. One area of research could be to further explore its mechanism of action, and how it interacts with other neurotransmitters and enzymes in the brain. Another area of research could be to explore its potential as a treatment for a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research could be done to explore the potential side effects of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, and how these can be minimized. Overall, 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is a promising compound that has the potential to be used in a variety of scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form a heterocyclic ring. The Friedländer synthesis involves the condensation of an aromatic amine with an aldehyde or ketone, followed by cyclization to form a quinoline ring. Both of these methods have been used to synthesize 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, with varying degrees of success.
Aplicaciones Científicas De Investigación
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Propiedades
IUPAC Name |
8-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10-5-4-6-11-12(15(16,17)18)9-13(19-14(10)11)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUIQAAJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

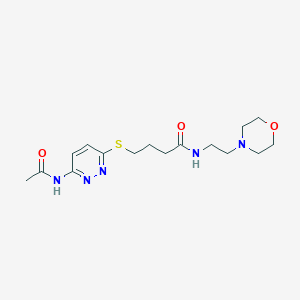
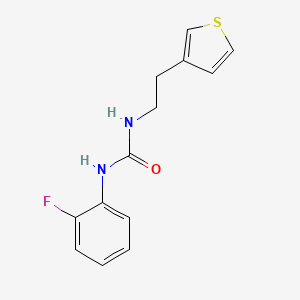


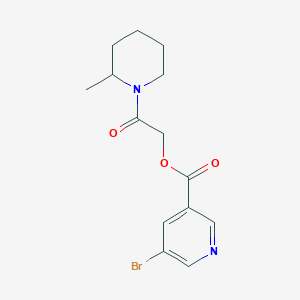
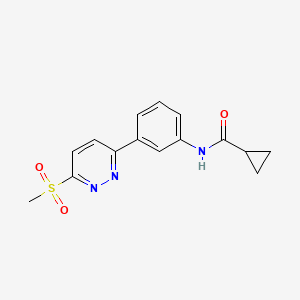
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)
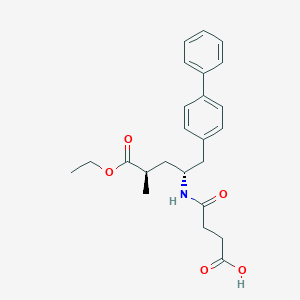
![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)
![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)